1-(Cyclopent-3-ene-1-carboxamido)cyclopentane-1-carboxylic acid
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Overview
Description
1-(Cyclopent-3-ene-1-carboxamido)cyclopentane-1-carboxylic acid is a multifunctionalized compound that has garnered interest in various fields of scientific research. This compound features a cyclopentene ring and a cyclopentane ring, each bearing a carboxamide and a carboxylic acid group, respectively. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopent-3-ene-1-carboxamido)cyclopentane-1-carboxylic acid typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature. This reaction is promoted by triethylamine and results in the formation of multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity . The reaction conditions are mild, and the yields are generally good.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopent-3-ene-1-carboxamido)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxamide or carboxylic acid groups into their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
1-(Cyclopent-3-ene-1-carboxamido)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used to study reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of fine chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism by which 1-(Cyclopent-3-ene-1-carboxamido)cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that are crucial for its activity.
Comparison with Similar Compounds
1-(Cyclopent-3-ene-1-carboxamido)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Cyclopentenecarboxylic acid: This compound lacks the carboxamide group and has different reactivity and applications.
3-Cyclopentene-1-carboxylic acid: Similar in structure but with different functional groups, leading to distinct chemical properties and uses.
Diethyl 3-cyclopentene-1,1-dicarboxylate: Another related compound with different ester groups, used in various synthetic applications.
The uniqueness of this compound lies in its multifunctional nature, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H17NO3 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(cyclopent-3-ene-1-carbonylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H17NO3/c14-10(9-5-1-2-6-9)13-12(11(15)16)7-3-4-8-12/h1-2,9H,3-8H2,(H,13,14)(H,15,16) |
InChI Key |
UBASAYYWWZYIRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)C2CC=CC2 |
Origin of Product |
United States |
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